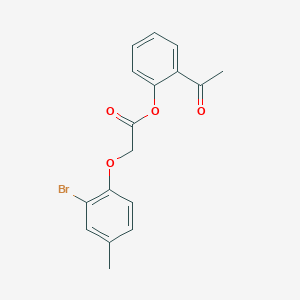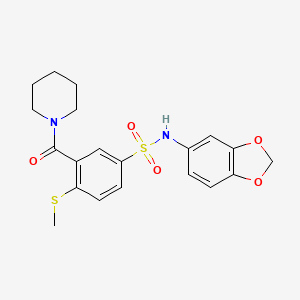
2-acetylphenyl (2-bromo-4-methylphenoxy)acetate
Vue d'ensemble
Description
2-acetylphenyl (2-bromo-4-methylphenoxy)acetate is an organic compound with the molecular formula C17H15BrO4. It is a derivative of phenyl acetate, where the phenyl group is substituted with an acetyl group and a bromo-methylphenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylphenyl (2-bromo-4-methylphenoxy)acetate typically involves the esterification of 2-acetylphenol with 2-bromo-4-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-acetylphenyl (2-bromo-4-methylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of 2-acetylphenyl (2-carboxy-4-methylphenoxy)acetate.
Reduction: Formation of 2-(1-hydroxyethyl)phenyl (2-bromo-4-methylphenoxy)acetate.
Applications De Recherche Scientifique
2-acetylphenyl (2-bromo-4-methylphenoxy)acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-acetylphenyl (2-bromo-4-methylphenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and acetyl groups can influence its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-acetylphenyl (2-chloro-4-methylphenoxy)acetate
- 2-acetylphenyl (2-fluoro-4-methylphenoxy)acetate
- 2-acetylphenyl (2-iodo-4-methylphenoxy)acetate
Uniqueness
2-acetylphenyl (2-bromo-4-methylphenoxy)acetate is unique due to the presence of the bromo group, which can participate in specific reactions such as nucleophilic substitution. This makes it a versatile intermediate in organic synthesis compared to its chloro, fluoro, and iodo counterparts .
Propriétés
IUPAC Name |
(2-acetylphenyl) 2-(2-bromo-4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-11-7-8-16(14(18)9-11)21-10-17(20)22-15-6-4-3-5-13(15)12(2)19/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCDJDGXDVXDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC2=CC=CC=C2C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-[benzyl(methyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4812610.png)
![5-(3-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4812613.png)

![2-({[3-(CYCLOHEXYLCARBAMOYL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID](/img/structure/B4812630.png)
![2-(2,4-dimethylphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4812640.png)
![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4812642.png)
![2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4812644.png)
![4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4812649.png)
![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one oxime](/img/structure/B4812651.png)


![5-cyclopropyl-7-(difluoromethyl)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4812681.png)
![7-(difluoromethyl)-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4812687.png)
![N-[3-(methylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B4812689.png)
